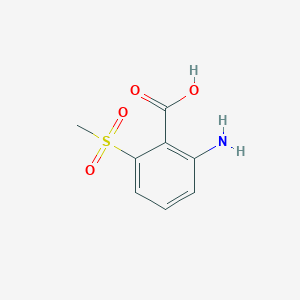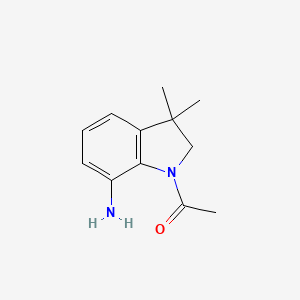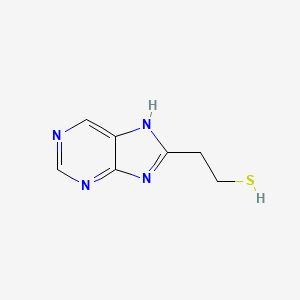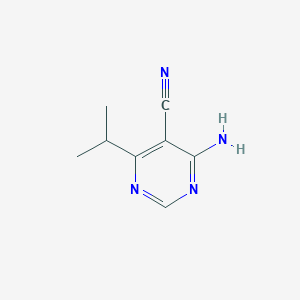
1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features an iodine atom at the third position and a methyl group at the first position of the pyrazole ring, with an ethanone group attached to the fourth position. The presence of iodine and the ethanone group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodo-1-methyl-1H-pyrazole.
Reaction with Ethanone: The 3-iodo-1-methyl-1H-pyrazole is then reacted with ethanone under specific conditions to yield the desired compound.
The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Aplicaciones Científicas De Investigación
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(3-iodo-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and the ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
1-(3-Iodo-1-methyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:
1-(3-Bromo-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a bromine atom instead of iodine.
1-(3-Chloro-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a chlorine atom instead of iodine.
1-(3-Fluoro-1-methyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.
Propiedades
Número CAS |
1269440-50-7 |
|---|---|
Fórmula molecular |
C6H7IN2O |
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
1-(3-iodo-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C6H7IN2O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3 |
Clave InChI |
WDHVFZPKWBEOCL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=C1I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)


